Stannane, tributyl[(1E)-4-methyl-4-[(trimethylsilyl)oxy]-1-octen-1-yl]-
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Overview
Description
Stannane, tributyl[(1E)-4-methyl-4-[(trimethylsilyl)oxy]-1-octen-1-yl]- is an organotin compound characterized by the presence of tin (Sn) bonded to three butyl groups and a complex organic moiety. This compound is part of the broader class of organotin compounds, which are known for their applications in organic synthesis, particularly in radical reactions and as intermediates in the preparation of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of stannane, tributyl[(1E)-4-methyl-4-[(trimethylsilyl)oxy]-1-octen-1-yl]- typically involves the reaction of tributyltin hydride with an appropriate alkene or alkyne under radical conditions. The reaction is often initiated by a radical initiator such as azobisisobutyronitrile (AIBN) or by photochemical means . The reaction conditions usually require an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and degradation of the sensitive organotin compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Stannane, tributyl[(1E)-4-methyl-4-[(trimethylsilyl)oxy]-1-octen-1-yl]- undergoes various types of chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the tin atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Radical initiators: AIBN, benzoyl peroxide
Solvents: Toluene, hexane, dichloromethane
Catalysts: Palladium, copper salts
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in radical reductions, the major products are typically the reduced forms of the starting materials, such as alkanes or alkenes .
Scientific Research Applications
Stannane, tributyl[(1E)-4-methyl-4-[(trimethylsilyl)oxy]-1-octen-1-yl]- has several scientific research applications, including:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules, particularly in radical-mediated transformations.
Medicinal Chemistry: Investigated for its potential use in the synthesis of pharmaceutical intermediates and active compounds.
Material Science: Employed in the preparation of organotin-based materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of stannane, tributyl[(1E)-4-methyl-4-[(trimethylsilyl)oxy]-1-octen-1-yl]- involves the formation of tin-centered radicals under appropriate conditions. These radicals can then participate in various radical-mediated transformations, such as hydrogen atom transfer, addition to alkenes or alkynes, and cyclization reactions . The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates used .
Comparison with Similar Compounds
Similar Compounds
Tributyltin hydride: A widely used organotin compound with similar reducing properties but lacking the complex organic moiety present in stannane, tributyl[(1E)-4-methyl-4-[(trimethylsilyl)oxy]-1-octen-1-yl]-.
Trimethyl(tributylstannyl)silane: Another organotin compound with a silicon-containing moiety, used in similar radical reactions.
Tributyltin chloride: A simpler organotin compound used in various organic transformations but with different reactivity and applications.
Uniqueness
Stannane, tributyl[(1E)-4-methyl-4-[(trimethylsilyl)oxy]-1-octen-1-yl]- is unique due to its combination of a tin center with a complex organic moiety, which imparts distinct reactivity and selectivity in chemical reactions. This uniqueness makes it valuable in specific synthetic applications where other organotin compounds may not be as effective .
Properties
CAS No. |
66792-29-8 |
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Molecular Formula |
C24H52OSiSn |
Molecular Weight |
503.5 g/mol |
IUPAC Name |
trimethyl-[(E)-4-methyl-1-tributylstannyloct-1-en-4-yl]oxysilane |
InChI |
InChI=1S/C12H25OSi.3C4H9.Sn/c1-7-9-11-12(3,10-8-2)13-14(4,5)6;3*1-3-4-2;/h2,8H,7,9-11H2,1,3-6H3;3*1,3-4H2,2H3; |
InChI Key |
QPDPSYPQQVBCLH-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCC(C)(C/C=C/[Sn](CCCC)(CCCC)CCCC)O[Si](C)(C)C |
Canonical SMILES |
CCCCC(C)(CC=C[Sn](CCCC)(CCCC)CCCC)O[Si](C)(C)C |
Origin of Product |
United States |
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